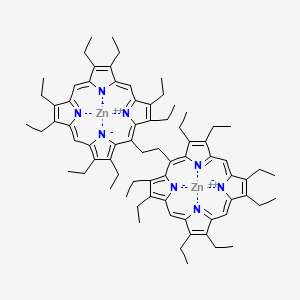
Bis(Zinc Porphyrin) (c)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(Zinc Porphyrin) © is a metalloporphyrin compound that consists of two zinc ions coordinated to a porphyrin ring. Porphyrins are a class of organic compounds characterized by a macrocyclic structure composed of four pyrrole subunits interconnected by methine bridges. The incorporation of zinc ions into the porphyrin structure enhances its photophysical and electronic properties, making Bis(Zinc Porphyrin) © a versatile compound with applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(Zinc Porphyrin) © typically involves the coordination of zinc ions to a pre-formed porphyrin ring. One common method is the metal-templated synthesis, where zinc acetate is reacted with a porphyrin precursor in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like chloroform or dichloromethane. The resulting product is purified using column chromatography to obtain the desired Bis(Zinc Porphyrin) © compound .
Industrial Production Methods
Industrial production of Bis(Zinc Porphyrin) © follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of zinc ion coordination and minimize the formation of side products. The final product is purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(Zinc Porphyrin) © undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc porphyrin oxides.
Reduction: Reduction reactions can convert Bis(Zinc Porphyrin) © to its reduced forms.
Substitution: The porphyrin ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
Oxidation: Zinc porphyrin oxides.
Reduction: Reduced zinc porphyrin derivatives.
Substitution: Substituted zinc porphyrin compounds with various functional groups.
Scientific Research Applications
Bis(Zinc Porphyrin) © has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and oxidation reactions.
Biology: Employed in the study of enzyme mimetics and as a model for heme-containing proteins.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of Bis(Zinc Porphyrin) © involves the coordination of zinc ions to the porphyrin ring, which enhances its ability to interact with light and other molecules. The zinc ions facilitate electron transfer processes, making the compound an effective catalyst and photosensitizer. The molecular targets include various organic substrates and biological molecules, where the porphyrin ring acts as a scaffold for catalytic and photochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Zinc Porphyrin: A single zinc ion coordinated to a porphyrin ring.
Iron Porphyrin: Contains iron instead of zinc, commonly found in heme proteins.
Copper Porphyrin: Copper-coordinated porphyrin with distinct redox properties.
Uniqueness
Bis(Zinc Porphyrin) © is unique due to its dual zinc coordination, which enhances its photophysical properties and catalytic efficiency compared to single-metal porphyrins. The presence of two zinc ions allows for more complex interactions and higher stability in various applications .
Properties
Molecular Formula |
C74H90N8Zn2 |
|---|---|
Molecular Weight |
1222.3 g/mol |
IUPAC Name |
dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-(2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-5-yl)ethyl]porphyrin-22,24-diide |
InChI |
InChI=1S/C74H90N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40H,17-34H2,1-16H3;;/q-4;2*+2 |
InChI Key |
FEFYYVDUZMGZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=C(C4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)CCC6=C7C(=C(C(=N7)C=C8C(=C(C(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)[N-]8)CC)CC)CC)CC)C(=C3CC)CC)CC.[Zn+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















